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molecular formula C7H4N2OS B8684232 1,2,3-Benzothiadiazole-7-carboxaldehyde

1,2,3-Benzothiadiazole-7-carboxaldehyde

Cat. No. B8684232
M. Wt: 164.19 g/mol
InChI Key: AKLLPUHUSIQTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05260423

Procedure details

99 g of benzo-1,2,3-thiadiazole-7-carboxylic acid chloride are dissolved in 1.2 l of ethyl acetate, the mixture is treated at 0°-5° C. with a solution of 58.7 g of 2,6-lutidine in 200 ml of tetrahydrofuran as well as 33 g of palladium/charcoal catalyst (5% Pd), and hydrogenated under low pressure (104Pa) with a further addition of a total of 57 g of palladium/charcoal catalyst and 500 ml of tetrahydrofuran in 5 portions. The catalyst is subsequently removed by filtration and washed with tetrahydrofuran, and the filtrate is evaporated. The residue is purified on silica gel (CH2Cl2) and gives the title compound of m.p. 134°-136° C.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
58.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
33 g
Type
catalyst
Reaction Step Two
Quantity
57 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[C:6]([C:10](Cl)=[O:11])=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.N1C(C)=CC=CC=1C>C(OCC)(=O)C.O1CCCC1.[Pd]>[S:1]1[C:5]2[C:6]([CH:10]=[O:11])=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
S1N=NC2=C1C(=CC=C2)C(=O)Cl
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
58.7 g
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
33 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
57 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is subsequently removed by filtration
WASH
Type
WASH
Details
washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified on silica gel (CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
S1N=NC2=C1C(=CC=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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